molecular formula C12H5F6NO2 B12415835 Carboxymefloquine-d3

Carboxymefloquine-d3

Cat. No.: B12415835
M. Wt: 312.18 g/mol
InChI Key: QJTJIQBSZLFWFS-KYKRLZBASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carboxymefloquine-d3 involves the deuteration of carboxymefloquine. Deuteration is typically achieved through the use of deuterated reagents and solvents under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterated reagents and solvents in reactors designed for large-scale chemical synthesis. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Carboxymefloquine-d3 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Carboxymefloquine-d3 has several scientific research applications, including:

Comparison with Similar Compounds

Properties

Molecular Formula

C12H5F6NO2

Molecular Weight

312.18 g/mol

IUPAC Name

3,5,6-trideuterio-2,8-bis(trifluoromethyl)quinoline-4-carboxylic acid

InChI

InChI=1S/C12H5F6NO2/c13-11(14,15)7-3-1-2-5-6(10(20)21)4-8(12(16,17)18)19-9(5)7/h1-4H,(H,20,21)/i1D,2D,4D

InChI Key

QJTJIQBSZLFWFS-KYKRLZBASA-N

Isomeric SMILES

[2H]C1=C(C2=C(C(=C1)C(F)(F)F)N=C(C(=C2C(=O)O)[2H])C(F)(F)F)[2H]

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2C(=O)O)C(F)(F)F

Origin of Product

United States

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